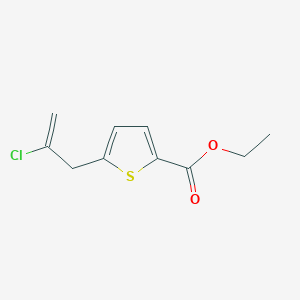

2-Chloro-3-(5-ethoxycarbonyl-2-thienyl)-1-propene

CAS No.: 951886-11-6

Cat. No.: VC8332065

Molecular Formula: C10H11ClO2S

Molecular Weight: 230.71 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 951886-11-6 |

|---|---|

| Molecular Formula | C10H11ClO2S |

| Molecular Weight | 230.71 g/mol |

| IUPAC Name | ethyl 5-(2-chloroprop-2-enyl)thiophene-2-carboxylate |

| Standard InChI | InChI=1S/C10H11ClO2S/c1-3-13-10(12)9-5-4-8(14-9)6-7(2)11/h4-5H,2-3,6H2,1H3 |

| Standard InChI Key | XCHHYWSJLCGRAI-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1=CC=C(S1)CC(=C)Cl |

| Canonical SMILES | CCOC(=O)C1=CC=C(S1)CC(=C)Cl |

Introduction

Chemical Identity and Structural Features

2-Chloro-3-(5-ethoxycarbonyl-2-thienyl)-1-propene belongs to the class of thiophene derivatives, featuring a five-membered aromatic ring containing sulfur (thienyl group). Its molecular formula is C₁₀H₁₁ClO₂S, with a molecular weight of 230.71 g/mol . The compound’s structure integrates:

-

A 2-thienyl group at position 3 of the propene chain.

-

An ethoxycarbonyl (-COOEt) substituent at the 5-position of the thienyl ring.

-

A chlorine atom at position 2 of the propene moiety.

Comparative Analysis with Structural Analogues

A closely related analogue, 2-Chloro-3-(5-ethoxycarbonyl-2-furanyl)-1-propene (CAS 951886-35-4), replaces the sulfur atom in the thienyl ring with oxygen, forming a furanyl group. This substitution reduces the molecular weight to 214.64 g/mol and alters electronic properties due to oxygen’s higher electronegativity compared to sulfur .

| Property | 2-Chloro-3-(5-ethoxycarbonyl-2-thienyl)-1-propene | 2-Chloro-3-(5-ethoxycarbonyl-2-furanyl)-1-propene |

|---|---|---|

| CAS Number | 951886-11-6 | 951886-35-4 |

| Molecular Formula | C₁₀H₁₁ClO₂S | C₁₀H₁₁ClO₃ |

| Molecular Weight | 230.71 g/mol | 214.64 g/mol |

| Key Substituent | Thienyl (S) | Furanyl (O) |

Synthesis and Industrial Manufacturing

Industrial Production

MolCore BioPharmatech manufactures this compound under ISO-certified conditions, ensuring a purity ≥97% . The process emphasizes:

-

Quality Control: Rigorous HPLC and GC-MS analysis to verify purity.

-

Scalability: Batch sizes up to 500 mmol without compromising yield .

Applications in Pharmaceutical Chemistry

Role in API Intermediate Synthesis

2-Chloro-3-(5-ethoxycarbonyl-2-thienyl)-1-propene serves as a critical intermediate in synthesizing serotonin-norepinephrine reuptake inhibitors (SNRIs). For instance:

-

Duloxetine Synthesis: The compound’s structural analogues are reduced to alcohols like (1S)-3-Methylamino-1-(2-thienyl)-propan-1-ol, a duloxetine precursor .

-

Antiviral Agents: Thienyl derivatives exhibit activity against RNA viruses, though specific studies on this compound are pending .

Material Science Applications

Thienyl-based compounds are precursors for heterocyclic nanographenes, which are used in organic electronics. For example, helicene-like structures derived from thienyl systems show broad UV-vis absorption (360 nm) and fluorescence maxima at 470–500 nm .

Physicochemical Properties and Stability

Thermal and Optical Properties

While direct data for 951886-11-6 is limited, analogues provide insights:

-

Boiling Point: Similar brominated thienyl-propenes boil at ~218°C , suggesting this compound’s volatility is comparable.

-

Refractive Index: Thienyl derivatives typically exhibit indices near 1.577 , influenced by the ethoxycarbonyl group’s electron-withdrawing effects.

Solubility and Reactivity

-

LogP: Estimated at 3.24 based on brominated analogues , indicating high lipid solubility.

-

Hydrolytic Stability: The ethoxycarbonyl group may undergo hydrolysis under acidic or basic conditions, necessitating anhydrous storage .

Future Research Directions

-

Enantioselective Synthesis: Developing asymmetric catalytic methods to access chiral intermediates for CNS drugs.

-

Polymer Integration: Exploring its use in conductive polymers for OLEDs, leveraging thienyl’s electron-rich structure .

-

Toxicological Studies: Systematic in vitro assays to evaluate cytotoxicity and metabolic pathways.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume